molecular formula C20H32O5 B1157430 8-iso Prostaglandin E2-d4

8-iso Prostaglandin E2-d4

Cat. No. B1157430
M. Wt: 356.5 g/mol
InChI Key: XEYBRNLFEZDVAW-APSMZUSFSA-N
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Description

8-iso Prostaglandin E2-d4 is a deuterated form of 8-iso Prostaglandin E2, which is one of several isoprostanes produced from arachidonic acid during lipid peroxidation. This compound is primarily used as an internal standard for the quantification of 8-iso Prostaglandin E2 by gas chromatography or liquid chromatography-mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-iso Prostaglandin E2-d4 involves the incorporation of deuterium atoms into the molecular structure of 8-iso Prostaglandin E2. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The reaction conditions often include the use of catalysts and controlled temperature and pressure to ensure the incorporation of deuterium atoms at specific positions in the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuteration and purity. The compound is usually formulated as a solution in methanol for ease of use in various analytical applications .

Chemical Reactions Analysis

Types of Reactions: 8-iso Prostaglandin E2-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its quantification and analysis in different biological and chemical contexts .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .

Mechanism of Action

8-iso Prostaglandin E2-d4 exerts its effects by mimicking the biological activity of 8-iso Prostaglandin E2. It acts as a potent renal vasoconstrictor and inhibits platelet aggregation. The compound interacts with specific receptors and signaling pathways, leading to changes in renal plasma flow and glomerular filtration rate. These effects are mediated through the binding of 8-iso Prostaglandin E2 to its receptors, triggering downstream signaling cascades .

Similar Compounds:

Uniqueness: this compound is unique due to its specific deuteration pattern, which enhances its stability and accuracy as an internal standard in mass spectrometry. This makes it particularly valuable for precise quantification and analysis in various research applications .

properties

Molecular Formula

C20H32O5

Molecular Weight

356.5 g/mol

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,19+/m0/s1/i5D2,8D2

InChI Key

XEYBRNLFEZDVAW-APSMZUSFSA-N

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O

SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

synonyms

8-epi PGE2-d4; 8-iso PGE2-d4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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